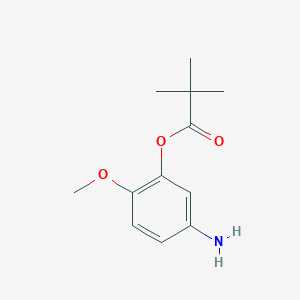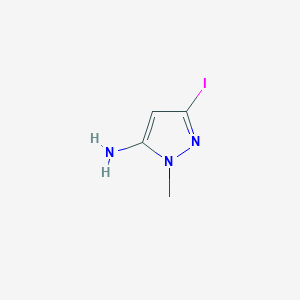
5-Amino-2-methoxyphenyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-methoxyphenyl pivalate is an organic compound with the molecular formula C12H17NO3 It is a derivative of pivalic acid and is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxyphenyl pivalate typically involves the esterification of 5-Amino-2-methoxyphenol with pivalic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process, ensuring consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-methoxyphenyl pivalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-methoxyphenyl pivalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-2-methoxyphenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-methoxyphenol: Lacks the pivalate ester group.
5-Amino-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the pivalate ester.
5-Amino-2-methoxybenzyl alcohol: Contains a hydroxyl group instead of the pivalate ester.
Uniqueness
5-Amino-2-methoxyphenyl pivalate is unique due to the presence of the pivalate ester group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(5-amino-2-methoxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)11(14)16-10-7-8(13)5-6-9(10)15-4/h5-7H,13H2,1-4H3 |
InChI-Schlüssel |
WLYDBFKMNWUZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline](/img/structure/B11731987.png)
![butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731991.png)
![[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride](/img/structure/B11731995.png)

![N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732012.png)
![7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11732019.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11732042.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)

![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)
![1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732061.png)
